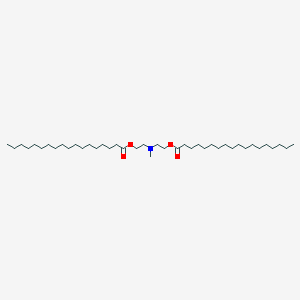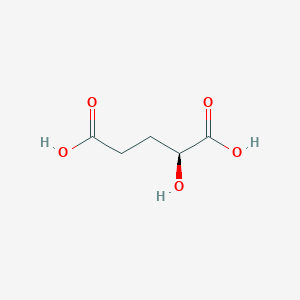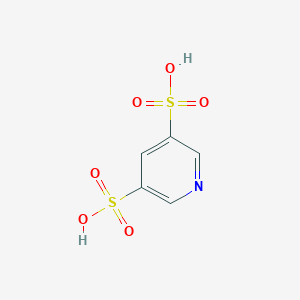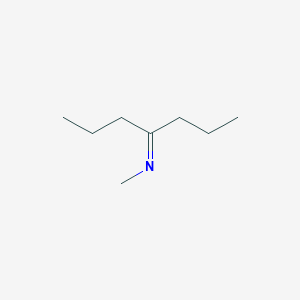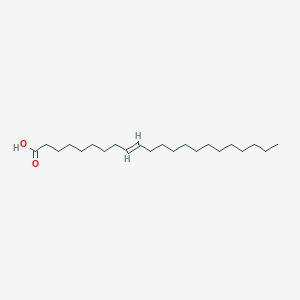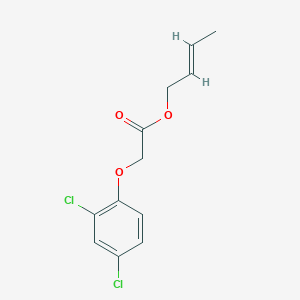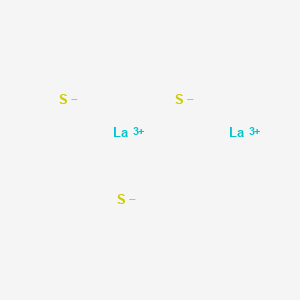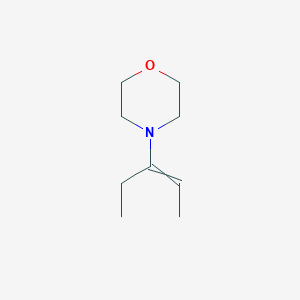
4-Pent-2-en-3-ylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pent-2-en-3-ylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds. It is also known as 4-Pentenylmorpholine or 4-Pentenyl-1-azacyclohexane. This compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Pent-2-en-3-ylmorpholine is not well understood. However, it is believed to act as a modulator of neurotransmitter release. This compound has been shown to increase the release of acetylcholine in the brain, which may be responsible for its effects on cognitive function.
Effets Biochimiques Et Physiologiques
4-Pent-2-en-3-ylmorpholine has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Pent-2-en-3-ylmorpholine in lab experiments include its unique properties and its ability to modulate neurotransmitter release. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the use of 4-Pent-2-en-3-ylmorpholine in scientific research. One future direction is the development of new drugs and pharmaceuticals based on this compound. Another future direction is the study of its effects on other biochemical and physiological processes. Additionally, the use of 4-Pent-2-en-3-ylmorpholine in the study of cognitive function and memory is an area of ongoing research.
Conclusion:
In conclusion, 4-Pent-2-en-3-ylmorpholine is a unique chemical compound that has several scientific research applications. Its synthesis method is relatively simple, and it has several advantages and limitations for lab experiments. The future directions for the use of this compound in scientific research are numerous, and ongoing research is needed to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-Pent-2-en-3-ylmorpholine involves the reaction of 4-penten-2-ol with morpholine in the presence of a catalyst. This reaction results in the formation of 4-Pent-2-en-3-ylmorpholine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-Pent-2-en-3-ylmorpholine is widely used in scientific research due to its unique properties. It is used as a building block in the synthesis of various organic compounds. This compound is used in the development of new drugs and pharmaceuticals. It is also used in the study of biochemical and physiological processes.
Propriétés
Numéro CAS |
13654-48-3 |
|---|---|
Nom du produit |
4-Pent-2-en-3-ylmorpholine |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-pent-2-en-3-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3 |
Clé InChI |
IVDKYUOUZKYWNU-UHFFFAOYSA-N |
SMILES |
CCC(=CC)N1CCOCC1 |
SMILES canonique |
CCC(=CC)N1CCOCC1 |
Synonymes |
Morpholine, 4-(1-ethyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


